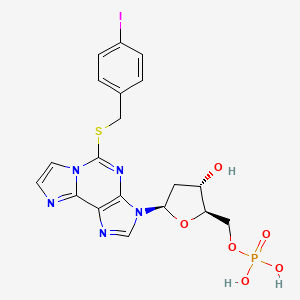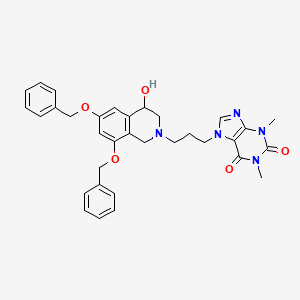
7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of isoquinoline and purine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and purine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include benzyl bromide, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Bis(benzyloxy)-4-hydroxyisoquinoline
- 1,3-Dimethylxanthine (Theophylline)
- 7-(3-(4-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethylxanthine
Uniqueness
The uniqueness of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combined isoquinoline and purine structures, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C33H35N5O5 |
|---|---|
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
7-[3-[4-hydroxy-6,8-bis(phenylmethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H35N5O5/c1-35-31-30(32(40)36(2)33(35)41)38(22-34-31)15-9-14-37-18-27-26(28(39)19-37)16-25(42-20-23-10-5-3-6-11-23)17-29(27)43-21-24-12-7-4-8-13-24/h3-8,10-13,16-17,22,28,39H,9,14-15,18-21H2,1-2H3 |
Clé InChI |
LAIUCAFRRYHBBF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CC(C4=C(C3)C(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


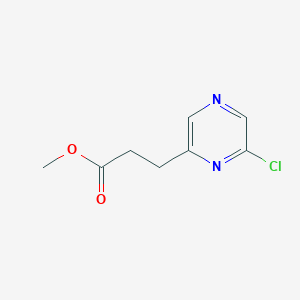
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
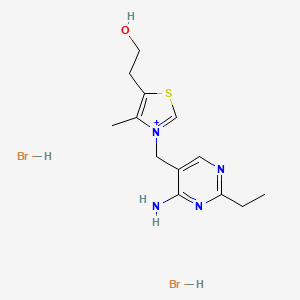
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
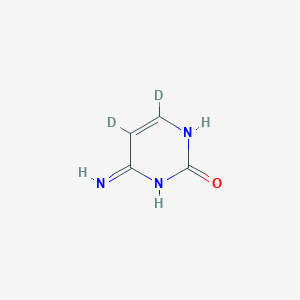
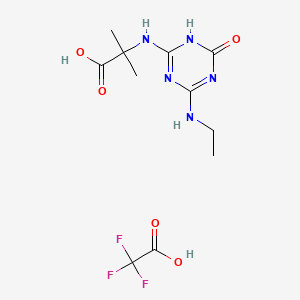
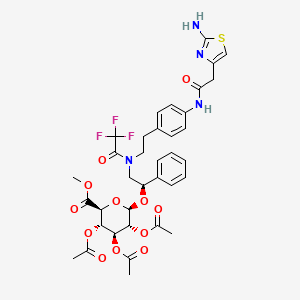
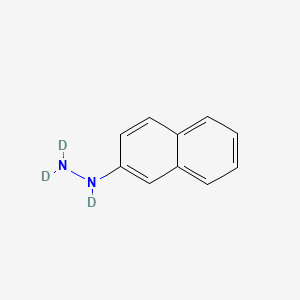
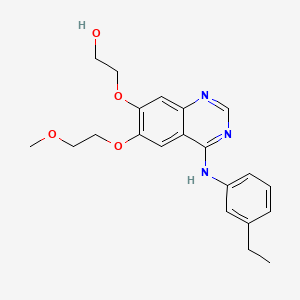
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
